molecular formula C21H19O11- B1265130 kaempferol 3-O-beta-D-galactoside(1-)

kaempferol 3-O-beta-D-galactoside(1-)

Cat. No.: B1265130
M. Wt: 447.4 g/mol
InChI Key: JPUKWEQWGBDDQB-DTGCRPNFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-O-beta-D-galactoside(1-) is an organic anion obtained by selective deprotonation of the 7-hydroxy group of kaempferol 3-O-beta-D-galactoside;  major species at pH 7.3. It is a conjugate base of a kaempferol 3-O-beta-D-galactoside.

Properties

Molecular Formula

C21H19O11-

Molecular Weight

447.4 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-5-olate

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/p-1/t13-,15+,17+,18-,21+/m1/s1

InChI Key

JPUKWEQWGBDDQB-DTGCRPNFSA-M

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)[O-])OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Trifolin exhibits notable anticancer effects across various cancer types. Research indicates that it can inhibit the proliferation of cancer cells through several mechanisms:

  • Breast Cancer : Studies have shown that Trifolin can suppress the growth of estrogen-dependent breast cancer cells by acting as an antagonist to estrogen receptors. It induces apoptosis through mitochondrial pathways and inhibits signaling cascades associated with cancer progression .
  • Pancreatic Cancer : Trifolin has been reported to reduce the expression of epidermal growth factor receptor (EGFR) and inhibit the activation of key signaling pathways (AKT and ERK1/2) that promote cancer cell growth and migration .
  • Cholangiocarcinoma (CCA) : It induces apoptosis in CCA cells by regulating Bcl-2 family proteins and activating caspase pathways, showcasing its potential as a therapeutic agent against biliary malignancies .

Anti-inflammatory Effects

Trifolin has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. This effect is particularly relevant in conditions like atherosclerosis, where it reduces oxidative stress and inflammation in endothelial cells .

Neuroprotective Effects

In models of cognitive impairment, Trifolin has shown promise in protecting against neurotoxicity induced by reactive oxygen species. It enhances antioxidant defenses and reduces markers of lipid peroxidation, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

Case Studies

Study Findings Reference
Kim et al. (2016)Demonstrated that Trifolin inhibits breast cancer cell proliferation via estrogen receptor antagonism.
Qin et al. (2019)Showed that Trifolin induces apoptosis in cholangiocarcinoma cells through caspase activation.
Kouhestani et al. (2018)Found that Trifolin protects against cognitive decline in ovariectomized rat models by modulating antioxidant levels.

Q & A

Q. What are the key structural characterization techniques for kaempferol 3-O-beta-D-galactoside(1-)?

  • Methodological Answer : Structural elucidation requires a combination of high-resolution liquid chromatography-mass spectrometry (HRLC-MS) and nuclear magnetic resonance (NMR) . HRLC-MS confirms molecular weight (448.38 g/mol) and fragmentation patterns , while NMR (¹H/¹³C) identifies glycosylation at the 3-OH position of kaempferol and distinguishes galactoside from glucoside derivatives via anomeric proton signals (δ ~5.3 ppm for β-D-galactose) . For complex mixtures, UPLC-QTOF-MS can resolve co-eluting flavonoids and confirm purity .

Q. How is kaempferol 3-O-beta-D-galactoside extracted and purified from plant sources?

  • Methodological Answer : Standard protocols involve solvent extraction (e.g., 70% ethanol or methanol) followed by solid-phase extraction (SPE) to remove polar impurities. Further purification uses preparative HPLC with a C18 column (mobile phase: water-acetonitrile with 0.1% formic acid). Fraction collection is guided by UV detection at 265 nm (kaempferol’s λmax) . Validation via thin-layer chromatography (TLC) with vanillin-H₂SO₄ staining confirms galactoside-specific bands .

Q. What are the stability considerations for kaempferol 3-O-beta-D-galactoside in experimental settings?

  • Methodological Answer : The compound is sensitive to light and oxidation. Store lyophilized powder at -20°C in amber vials to prevent degradation. In solution (DMSO), stability decreases after 1 year even at -80°C . Avoid exposure to strong oxidizers (e.g., H₂O₂) during assays, as glycosidic bonds may hydrolyze under acidic conditions (pH <3) .

Advanced Research Questions

Q. How does kaempferol 3-O-beta-D-galactoside modulate inflammatory signaling pathways (e.g., NF-κB)?

  • Methodological Answer : Mechanistic studies require gene expression profiling (qRT-PCR/Western blot) of NF-κB pathway components (e.g., p65 phosphorylation) in LPS-induced macrophage models. Kaempferol 3-O-galactoside reduces pro-inflammatory cytokines (TNF-α, IL-6) by ~40% at 50 µM, as shown in RAW 264.7 cells . For specificity, use siRNA knockdown of TLR4 or MyD88 to confirm pathway dependency .

Q. What experimental designs are optimal for evaluating its synergistic effects with other phytochemicals?

  • Methodological Answer : Use combinatorial treatment assays (e.g., kaempferol 3-O-galactoside + ellagic acid) in cancer cell lines (e.g., OVCAR-3) with isobolographic analysis to calculate combination indices (CI). Synergy is observed when CI <1, as seen in reduced cell viability (p<0.05) at 20–40 µM doses . Include ROS detection kits (DCFH-DA) to assess additive antioxidant effects .

Q. How can biosensors be engineered to detect kaempferol 3-O-beta-D-galactoside in plant extracts?

  • Methodological Answer : Design transcriptional regulator-based biosensors using flavonoid-responsive promoters (e.g., FLS1) linked to fluorescent reporters (e.g., GFP). Calibrate using 96-well plate fluorescence assays (ex/em: 485/520 nm) with kaempferol standards (0–100 µM). A linear correlation (R² >0.95) between fluorescence and metabolite concentration has been validated in engineered E. coli .

Q. What are the challenges in distinguishing kaempferol 3-O-galactoside from its glucoside analogs analytically?

  • Methodological Answer : Use enzymatic hydrolysis with β-galactosidase (vs. β-glucosidase) to confirm glycoside type. Post-hydrolysis, monitor free galactose via HPLC-ELSD and compare retention times with standards. HRLC-MS/MS in negative ion mode differentiates isomers via unique fragment ions (m/z 285 for aglycone; m/z 447 → 327 for galactoside vs. m/z 429 → 309 for glucoside) .

Q. How to assess its bioavailability and pharmacokinetics in in vivo models?

  • Methodological Answer : Conduct pharmacokinetic studies in rodents using oral administration (10–50 mg/kg). Quantify plasma levels via LC-MS/MS at intervals (0–24 h). Kaempferol 3-O-galactoside shows low bioavailability (<5%) due to rapid hydrolysis by gut microbiota. Use cecal ligation models to confirm microbial contribution to metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
kaempferol 3-O-beta-D-galactoside(1-)
Reactant of Route 2
kaempferol 3-O-beta-D-galactoside(1-)

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